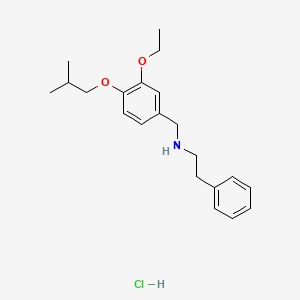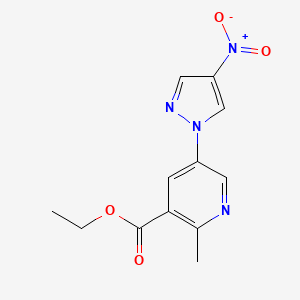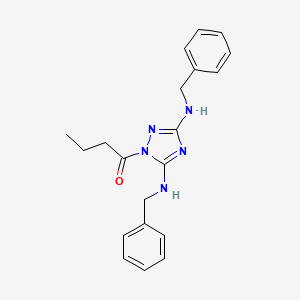
N-(3-ethoxy-4-isobutoxybenzyl)-2-phenylethanamine hydrochloride
Vue d'ensemble
Description
N-(3-ethoxy-4-isobutoxybenzyl)-2-phenylethanamine hydrochloride, also known as EB-PEA, is a chemical compound that has been of interest to researchers due to its potential pharmacological properties.
Applications De Recherche Scientifique
N-(3-ethoxy-4-isobutoxybenzyl)-2-phenylethanamine hydrochloride has been studied for its potential use as a drug candidate for various medical conditions. It has been found to have activity as a selective dopamine transporter inhibitor, which may have implications for the treatment of attention deficit hyperactivity disorder (ADHD) and other psychiatric disorders. Additionally, N-(3-ethoxy-4-isobutoxybenzyl)-2-phenylethanamine hydrochloride has been shown to have antioxidant properties, which may have potential therapeutic applications for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The mechanism of action of N-(3-ethoxy-4-isobutoxybenzyl)-2-phenylethanamine hydrochloride is related to its ability to inhibit the reuptake of dopamine in the brain. This leads to an increase in dopamine levels, which may have implications for the treatment of ADHD and other psychiatric disorders. Additionally, the antioxidant properties of N-(3-ethoxy-4-isobutoxybenzyl)-2-phenylethanamine hydrochloride are thought to be related to its ability to scavenge free radicals and prevent oxidative damage in the brain.
Biochemical and Physiological Effects
N-(3-ethoxy-4-isobutoxybenzyl)-2-phenylethanamine hydrochloride has been shown to have significant effects on dopamine levels in the brain. It has been found to increase dopamine release and inhibit dopamine reuptake, leading to an increase in dopamine signaling. Additionally, N-(3-ethoxy-4-isobutoxybenzyl)-2-phenylethanamine hydrochloride has been shown to have antioxidant properties, which may help protect neurons from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-ethoxy-4-isobutoxybenzyl)-2-phenylethanamine hydrochloride in lab experiments is its high purity and stability. This allows for accurate and reproducible results. However, one limitation is that the compound may be difficult to synthesize and purify, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for research on N-(3-ethoxy-4-isobutoxybenzyl)-2-phenylethanamine hydrochloride. One area of interest is its potential use as a drug candidate for ADHD and other psychiatric disorders. Additionally, further research is needed to fully understand the antioxidant properties of N-(3-ethoxy-4-isobutoxybenzyl)-2-phenylethanamine hydrochloride and its potential therapeutic applications for neurodegenerative diseases. Finally, more studies are needed to evaluate the safety and efficacy of N-(3-ethoxy-4-isobutoxybenzyl)-2-phenylethanamine hydrochloride in humans.
Propriétés
IUPAC Name |
N-[[3-ethoxy-4-(2-methylpropoxy)phenyl]methyl]-2-phenylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2.ClH/c1-4-23-21-14-19(10-11-20(21)24-16-17(2)3)15-22-13-12-18-8-6-5-7-9-18;/h5-11,14,17,22H,4,12-13,15-16H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBNLQBAQYEOGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNCCC2=CC=CC=C2)OCC(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(3,5-dimethyl-1H-pyrazol-1-yl)-10,10-dimethyl-10,11-dihydro-8H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3-thiol](/img/structure/B4225953.png)
![N-[4-(allyloxy)-2-chloro-5-ethoxybenzyl]-2-methylcyclohexanamine hydrochloride](/img/structure/B4225956.png)

![1-(4-{2-hydroxy-3-[4-(4-morpholinylsulfonyl)-1-piperazinyl]propoxy}phenyl)-1-propanone](/img/structure/B4225973.png)

amino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B4225981.png)
![4-cyano-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B4225991.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4225996.png)
![2-methyl-6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4226002.png)
![2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4226006.png)
![N-[4-(allyloxy)-3-methoxybenzyl]cyclopentanamine hydrochloride](/img/structure/B4226009.png)

![ethyl 2-[(6-iodo-4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]propanoate](/img/structure/B4226019.png)
![N-[1-(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-4-fluorobenzamide](/img/structure/B4226027.png)